FITC-GW3965

Description

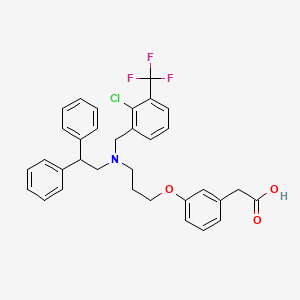

GW-3965 is a liver X receptor ligand.

3-(3-(N-(2-Chloro-3-trifluoromethylbenzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid has been reported in Pestalotiopsis neglecta with data available.

a liver X receptor ligand

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31ClF3NO3/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXSRXHZFIBFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961002 | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405911-09-3 | |

| Record name | 3-[3-[[[2-Chloro-3-(trifluoromethyl)phenyl]methyl](2,2-diphenylethyl)amino]propoxy]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405911-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GW 3965 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405911093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-3965 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-3965 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JI5YOG7RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FITC-GW3965: A Technical Guide to a Fluorescent Probe for Liver X Receptor β

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FITC-GW3965 is a crucial tool in the study of Liver X Receptors (LXRs), particularly the β isoform. It is a fluorescently labeled derivative of GW3965, a potent and selective synthetic LXR agonist. By conjugating Fluorescein isothiocyanate (FITC) to the GW3965 molecule, researchers have a powerful tracer to investigate LXRβ function, screen for novel LXR modulators, and elucidate the receptor's role in various physiological and pathological processes. This guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Introduction to GW3965 and the Liver X Receptors

Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose metabolism, as well as inflammation. There are two isoforms, LXRα and LXRβ, which are activated by oxysterols, naturally occurring oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

GW3965 is a non-steroidal, synthetic LXR agonist that has been instrumental in deconvoluting the physiological roles of LXRs.[1][2] It exhibits selectivity for LXRβ over LXRα, making it a valuable tool for studying the isoform-specific functions of these receptors.

This compound: The Fluorescent Probe

This compound is a fluorescent tracer designed for studying LXRβ.[3][4][5] It is synthesized by replacing the trifluoromethyl group of GW3965 with an amide linkage to Fluorescein isothiocyanate (FITC).[3][4][5] This fluorescent tag allows for the direct visualization and quantification of the molecule's interaction with its target protein, LXRβ, in various experimental settings, most notably in fluorescence polarization assays.

Physicochemical and Fluorescent Properties

While the specific photophysical properties of the this compound conjugate are not extensively reported in the literature, they are expected to be similar to those of the parent fluorophore, FITC.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~491 nm | [6][7] |

| Emission Maximum (λem) | ~516 nm | [6][7] |

| Quantum Yield | High | [7] |

| Molecular Weight | ~997.16 g/mol | |

| Appearance | Yellow to orange-red powder |

Note: The exact spectral properties may vary slightly depending on the solvent and local environment.

Mechanism of Action

The mechanism of action of this compound is predicated on the pharmacological activity of its parent compound, GW3965, as an LXR agonist.

-

Binding and Activation: this compound binds to the ligand-binding domain (LBD) of LXRβ (and to a lesser extent, LXRα). This binding induces a conformational change in the receptor.

-

Heterodimerization: The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The LXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the heterodimer to LXREs recruits coactivator proteins, leading to the initiation of transcription of downstream target genes.

Key Downstream Target Genes

The activation of LXRs by GW3965 leads to the transcriptional regulation of a suite of genes involved in lipid metabolism and inflammation:

-

ABCA1 and ABCG1: These are ATP-binding cassette transporters that are significantly upregulated by LXR activation.[1][2] They play a critical role in promoting the efflux of cholesterol from macrophages to HDL particles, a key step in reverse cholesterol transport (RCT), which is an anti-atherosclerotic process.

-

SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): LXR activation also induces the expression of SREBP-1c, a key transcription factor that promotes the synthesis of fatty acids and triglycerides. This effect is a potential liability for the therapeutic use of LXR agonists, as it can lead to hypertriglyceridemia.

-

IDOL (Inducible Degrader of the LDLR): LXR activation upregulates IDOL, an E3 ubiquitin ligase that targets the Low-Density Lipoprotein Receptor (LDLR) for degradation. This leads to reduced cellular uptake of LDL cholesterol.

-

Inflammatory Genes: LXRs can also transrepress the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in macrophages.

Signaling Pathway Diagram

Quantitative Data

| Compound | Target | Assay Type | Value (EC50) | Reference |

| GW3965 | Human LXRα | Cell-based reporter gene assay | 190 nM | [2][8][9][10] |

| Human LXRβ | Cell-based reporter gene assay | 30 nM | [2][8][9][10] | |

| Human LXRα | Cell-free ligand-sensing assay (coactivator recruitment) | 125 nM | [8] | |

| This compound | Human LXRα | Not Available | - | |

| Human LXRβ | Not Available | - |

Experimental Protocols

Synthesis of this compound (General Strategy)

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the known structure and standard bioconjugation chemistry, a plausible synthetic route can be outlined. This would involve the initial synthesis of a GW3965 analog containing a primary amine, followed by conjugation with FITC.

Key Steps:

-

Synthesis of Amine-Functionalized GW3965: A derivative of GW3965 would be synthesized to incorporate a reactive primary amine. This could be achieved by modifying one of the aromatic rings or the aliphatic linker with a suitable functional group that can be converted to an amine.

-

Conjugation Reaction: The amine-functionalized GW3965 would then be reacted with FITC in a suitable buffer (typically a carbonate-bicarbonate buffer at pH 9.0-9.5) to form a stable thiourea bond.

-

Purification: The resulting this compound conjugate would be purified from unreacted starting materials and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization: The final product would be characterized by mass spectrometry to confirm its molecular weight and NMR spectroscopy to verify its structure.

Fluorescence Polarization (FP) Competition Assay for LXRβ Modulators

This protocol is adapted from methodologies developed for similar LXRβ FP assays and represents a robust framework for screening and characterizing LXRβ ligands using this compound.[1]

Principle: This is a competitive binding assay. This compound (the tracer), when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger LXRβ Ligand Binding Domain (LBD) protein, its tumbling is restricted, leading to high fluorescence polarization. A test compound that binds to LXRβ will compete with this compound, displacing it from the LBD and causing a decrease in fluorescence polarization.

Materials:

-

This compound (Tracer)

-

Recombinant human LXRβ-LBD protein

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100

-

Test compounds dissolved in DMSO

-

Black, low-volume 384-well microplates

-

A microplate reader capable of fluorescence polarization measurements (with appropriate excitation and emission filters for FITC)

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of LXRβ-LBD in a suitable buffer.

-

Prepare serial dilutions of test compounds in DMSO.

-

-

Assay Setup (in a 384-well plate):

-

Step 1: Compound Dispensing: Add a small volume (e.g., 100 nL) of the serially diluted test compounds or DMSO (for positive and negative controls) to the wells of the microplate.

-

Step 2: Addition of LXRβ-LBD: Add a defined volume (e.g., 10 µL) of LXRβ-LBD diluted in assay buffer to all wells except for the "tracer alone" controls. The final concentration of LXRβ-LBD should be optimized beforehand (typically in the low nanomolar range).

-

Step 3: Addition of this compound: Add the same volume (e.g., 10 µL) of this compound diluted in assay buffer to all wells. The final concentration of this compound should be low (e.g., 1-5 nM) and ideally below the Kd for its interaction with LXRβ-LBD.

-

Final Assay Volume: e.g., 20 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

The data can be used to calculate the IC50 value for each test compound, which represents the concentration of the compound that displaces 50% of the bound this compound.

-

Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

References

- 1. Identify liver X receptor β modulator building blocks by developing a fluorescence polarization-based competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Identification of Novel Liver X Receptor Activators by Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. selleckchem.com [selleckchem.com]

- 9. GW 3965 hydrochloride | LXR-like Receptors | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

FITC-GW3965: A Fluorescent Probe for Liver X Receptor Beta

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FITC-GW3965 is a fluorescently labeled derivative of the potent synthetic Liver X Receptor (LXR) agonist, GW3965. This fluorescent probe serves as a valuable tool for studying the function and modulation of LXRβ, a key nuclear receptor involved in the regulation of cholesterol metabolism, inflammation, and cellular proliferation. By attaching a fluorescein isothiocyanate (FITC) fluorophore to the GW3965 scaffold, researchers can directly visualize and quantify the binding of this ligand to the LXRβ ligand-binding domain (LBD). This technical guide provides a comprehensive overview of this compound, including its binding properties, relevant experimental protocols, and the underlying signaling pathways.

Core Properties of LXR Agonists

The parent compound, GW3965, is a well-characterized LXR agonist with high potency for both LXRα and LXRβ isoforms. Understanding its activity is crucial for interpreting data obtained with its fluorescent derivative.

| Compound | Target | EC50 (nM) | Reference |

| GW3965 | hLXRα | 190 | [1] |

| GW3965 | hLXRβ | 30 | [1] |

This compound was specifically designed as a tracer for studying LXRβ.[2][3][4] The modification involves replacing the trifluoromethyl group of GW3965 with an amide-linked FITC moiety.[2][3][4]

LXR Signaling Pathway

Liver X Receptors are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR). Upon activation by agonists such as GW3965, the LXR/RXR heterodimer binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. This pathway plays a critical role in cholesterol homeostasis, fatty acid metabolism, and the inflammatory response.

Caption: The Liver X Receptor (LXR) signaling pathway initiated by an agonist.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay is a powerful method for identifying and characterizing compounds that bind to the LXRβ ligand-binding domain by measuring the displacement of this compound.[5]

Principle: this compound, when unbound in solution, rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger LXRβ-LBD protein, its rotation slows significantly, leading to an increase in fluorescence polarization. A competing, unlabeled ligand will displace this compound from the LBD, causing a decrease in polarization that is proportional to the competitor's binding affinity.

Materials:

-

This compound

-

Purified human LXRβ ligand-binding domain (LBD)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT)

-

Test compounds

-

Black, low-volume 384-well assay plates

-

A plate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a 2X stock solution of LXRβ-LBD in assay buffer.

-

Prepare a 2X stock solution of this compound in assay buffer. The final concentration of this compound should be at its Kd for LXRβ-LBD, or a concentration that gives an optimal signal window.

-

Prepare serial dilutions of test compounds in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound solution to the wells of the 384-well plate.

-

Add 5 µL of the 2X LXRβ-LBD solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Add 10 µL of the 2X this compound solution to each well to initiate the binding reaction.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization on a suitable plate reader. For FITC, typical excitation is around 485 nm and emission is around 535 nm.

-

Data Analysis:

The IC50 value for each test compound is determined by plotting the fluorescence polarization values against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for a fluorescence polarization competition assay.

Conclusion

This compound is a specialized fluorescent probe that enables the direct and quantitative investigation of ligand binding to LXRβ. Its application in fluorescence polarization assays provides a robust and high-throughput method for the discovery and characterization of novel LXRβ modulators. The detailed protocols and understanding of the LXR signaling pathway provided in this guide are intended to facilitate the effective use of this powerful research tool in drug discovery and chemical biology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Identify liver X receptor β modulator building blocks by developing a fluorescence polarization-based competition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FITC-GW3965 in Studying Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GW3965, a potent synthetic Liver X Receptor (LXR) agonist, and the utility of its fluorescein isothiocyanate (FITC) conjugate, FITC-GW3965, as a powerful tool for investigating lipid metabolism. We will explore the core mechanism of LXR activation, its downstream effects on cholesterol homeostasis and lipogenesis, and detailed protocols for leveraging the fluorescent properties of this compound in cellular studies.

Introduction to Liver X Receptors and GW3965

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear transcription factors that play a pivotal role in maintaining cholesterol and fatty acid homeostasis.[1][2] They function as cellular "cholesterol sensors," responding to elevated levels of oxysterols (oxidized cholesterol derivatives) by upregulating genes involved in cholesterol transport, efflux, and excretion.[3][4]

GW3965 is a well-characterized, potent, and selective synthetic LXR agonist.[5][6] By activating both LXRα and LXRβ, it serves as an invaluable chemical probe to study the physiological and pathophysiological roles of LXR signaling.[2] The conjugation of FITC to GW3965 creates this compound, a fluorescent analog that enables direct visualization of the compound's uptake, distribution, and localization within cells, providing spatial and quantitative data that is unattainable with the parent compound alone.

Mechanism of Action: The LXR Signaling Pathway

Upon entering the cell, GW3965 binds to and activates LXRs. The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR).[4] This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes, thereby initiating their transcription.[4]

The primary targets of LXR activation are genes critical to two major lipid metabolic pathways: reverse cholesterol transport and de novo lipogenesis.

Quantitative Effects of GW3965 on Lipid Metabolism

Activation of LXR by GW3965 profoundly alters the expression of genes involved in lipid homeostasis. These effects have been quantified in numerous in vitro and in vivo models.

Regulation of Reverse Cholesterol Transport

GW3965 robustly induces genes encoding the ATP-binding cassette (ABC) transporters, ABCA1 and ABCG1.[7] These transporters are crucial for facilitating the efflux of excess cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to HDL particles for transport back to the liver.[7][8] This process, known as reverse cholesterol transport (RCT), is a primary anti-atherogenic mechanism.[9]

Induction of De Novo Lipogenesis

A significant consequence of LXR activation is the potent induction of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) gene.[10][11] SREBP-1c is a master transcriptional regulator of lipogenesis, activating genes such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD1).[11][12] While this pathway is essential for normal lipid synthesis, its pharmacological over-activation by LXR agonists can lead to hypertriglyceridemia and hepatic steatosis (fatty liver), a major hurdle in their therapeutic development.[1][10]

Summary of Quantitative Gene Expression Changes

The following tables summarize the observed effects of GW3965 on the mRNA expression of key lipid metabolism genes in various experimental models.

Table 1: In Vivo Effects of GW3965 on Gene Expression in Mice

| Gene | Mouse Model | Tissue | Treatment | Fold Change vs. Control | Reference(s) |

| SREBP-1c | ob/ob | Visceral Adipose | 5 weeks | Upregulated | [12] |

| SREBP-1c | ob/ob | Subcutaneous Adipose | 5 weeks | Upregulated | [12] |

| SREBP-1c | Swiss Mice | Ileum | 36 mg/kg, 24h | ~2.5-fold | [13] |

| FAS | ob/ob | Subcutaneous Adipose | 5 weeks | Increased | [12] |

| ABCA1 | apoE-/- | Aorta | 10 mg/kg, 4 days | Significantly Induced | [7] |

| ABCG1 | apoE-/- | Aorta | 10 mg/kg, 4 days | Significantly Induced | [7] |

| ABCG1 | ob/ob | Visceral Adipose | 5 weeks | Upregulated | [12] |

| ABCG1 | ob/ob | Subcutaneous Adipose | 5 weeks | Upregulated | [12] |

Table 2: In Vitro Effects of GW3965 on Gene Expression in Macrophages

| Gene | Cell Type | Treatment | Fold Change vs. Control | Reference(s) |

| ABCA1 | Mouse Peritoneal Macrophages | 1 µM, 18h | ~12-fold | [14] |

| SREBP-1c | Mouse Peritoneal Macrophages | 1 µM, 18h | ~2.5-fold | [14] |

Experimental Protocols Using this compound

The FITC moiety of this compound allows for direct visualization and quantification of its cellular uptake and distribution. Below are detailed protocols for key applications.

Protocol 1: Cellular Uptake and Subcellular Localization by Confocal Microscopy

This method allows for the visualization of this compound within cells and its potential co-localization with specific organelles.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., RAW264.7 macrophages, HepG2 hepatocytes)

-

Glass-bottom confocal microscopy dishes or chamber slides

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA) 4% in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Confocal laser scanning microscope

Methodology:

-

Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Culture overnight.

-

Treatment: Dilute this compound in pre-warmed complete medium to the desired final concentration (e.g., 1-10 µM). Replace the medium in the dishes with the this compound-containing medium.

-

Incubation: Incubate cells for the desired time period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular this compound and halt uptake.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization (Optional): If co-staining for intracellular targets, wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Counterstaining: Wash with PBS. Incubate with DAPI solution (e.g., 300 nM) for 5 minutes to stain the nuclei.

-

Mounting & Imaging: Wash a final time with PBS and add a drop of mounting medium. Image using a confocal microscope. Use the 488 nm laser line for FITC excitation and a separate laser line (e.g., 405 nm) for DAPI.

Protocol 2: Quantifying Cellular Uptake by Flow Cytometry

This high-throughput method provides quantitative data on the amount of this compound taken up by a large population of cells.

Materials:

-

This compound (stock solution in DMSO)

-

Cells grown in suspension or adherent cells to be detached

-

6-well or 12-well tissue culture plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell detachment solution (e.g., Trypsin-EDTA)

-

Flow cytometry tubes

-

Flow cytometer with a 488 nm laser

Methodology:

-

Cell Seeding: Seed cells in multi-well plates and grow to ~80-90% confluency.

-

Treatment: Prepare dilutions of this compound in complete medium. For a dose-response experiment, use a range of concentrations. Include an untreated (vehicle only) control group.

-

Incubation: Add the treatment media to the cells and incubate for the desired time at 37°C.

-

Cell Harvest:

-

Adherent cells: Wash 3x with ice-cold PBS. Detach cells using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a flow cytometry tube.

-

Suspension cells: Transfer directly to a flow cytometry tube.

-

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat this wash step twice to ensure removal of all extracellular probe.

-

Resuspension: Resuspend the final cell pellet in a suitable volume of PBS or FACS buffer.

-

Analysis: Analyze the samples on a flow cytometer, exciting with the 488 nm laser and collecting emission in the FITC channel (typically ~525/50 nm). Record the median fluorescence intensity (MFI) for each sample.

-

Data Interpretation: The MFI is directly proportional to the amount of this compound taken up by the cells. Compare the MFI of treated groups to the vehicle control.

Conclusion

GW3965 is a cornerstone tool for dissecting the complex roles of LXR in lipid metabolism. Its ability to potently activate LXR signaling has illuminated key pathways in both health and disease, from reverse cholesterol transport to de novo lipogenesis. The development of this compound adds a critical dimension to this research, enabling the direct visualization and quantification of agonist-cell interaction. This allows researchers to ask more nuanced questions about the kinetics of uptake, subcellular distribution, and cell-type-specific targeting, providing deeper insights into the mechanisms that govern lipid homeostasis.

References

- 1. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]

- 3. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Roles of Liver X Receptors in Lipid Metabolism and Immunity in Atherosclerosis | MDPI [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Investigating Nuclear Receptor Activation with FITC-GW3965: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the activation of Liver X Receptors (LXRs) using the fluorescently labeled synthetic agonist, FITC-GW3965. This document details the underlying principles of LXR signaling, experimental protocols for key assays, and data presentation for the effective evaluation of nuclear receptor modulation.

Introduction to Liver X Receptors (LXRs) and GW3965

Liver X Receptors (LXRα and LXRβ) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] They play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2] LXRs act as "cholesterol sensors" that, upon activation by oxysterols or synthetic ligands, form a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription.[2][3]

GW3965 is a potent and selective synthetic LXR agonist.[2][4] It activates both LXRα and LXRβ, initiating a signaling cascade that leads to the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and genes regulating fatty acid synthesis, like sterol regulatory element-binding protein 1c (SREBP-1c).[5][6][7] Labeling GW3965 with Fluorescein Isothiocyanate (FITC), a commonly used green fluorescent dye, creates this compound, a valuable tracer for studying LXR binding and activation.[8] FITC is reactive towards amine groups, allowing it to be covalently bonded to molecules like GW3965.

LXR Signaling Pathway Activated by GW3965

The canonical signaling pathway for LXR activation by GW3965 involves a series of molecular events leading to changes in gene expression. In an inactive state, the LXR/RXR heterodimer is bound to corepressor proteins on the DNA. Upon binding of GW3965 to the LXR ligand-binding domain, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of downstream target genes.

Experimental Protocols

Fluorescence Polarization (FP) Competition Binding Assay

This assay measures the binding of this compound to the LXR ligand-binding domain (LBD). The principle is based on the observation that a small, fluorescently labeled molecule (this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule (LXR LBD), its tumbling slows, and fluorescence polarization increases. Unlabeled competitors can displace the fluorescent tracer, causing a decrease in polarization.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate-buffered saline (pH 7.4) supplemented with 0.01% Tween-20 and 1 mM DTT.

-

LXR LBD: Prepare a working solution of purified LXRα or LXRβ LBD in assay buffer. The final concentration should be determined by titration (typically in the low nanomolar range).

-

This compound Tracer: Prepare a working solution in assay buffer. The optimal concentration is typically at or below the Kd value for its interaction with the LXR LBD.

-

Unlabeled Competitor (GW3965 or Test Compounds): Prepare a serial dilution series in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure:

-

Add 10 µL of assay buffer to each well of a black, low-volume 384-well plate.

-

Add 5 µL of the unlabeled competitor dilution series. For control wells, add 5 µL of assay buffer with DMSO.

-

Add 5 µL of the this compound tracer solution to all wells.

-

Initiate the binding reaction by adding 5 µL of the LXR LBD solution to all wells except for those designated for measuring the tracer's polarization alone.

-

Mix the plate gently and incubate in the dark at room temperature for 1-2 hours to reach equilibrium.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a plate reader equipped with appropriate filters for FITC (e.g., excitation at 485 nm and emission at 535 nm).

-

-

Data Analysis:

-

Subtract the background polarization from wells containing only the tracer.

-

Plot the millipolarization (mP) values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the bound tracer.

-

Cell-Based Luciferase Reporter Assay

This assay measures the transcriptional activation of LXR in a cellular context. Cells are engineered to express LXR and a reporter gene (e.g., firefly luciferase) under the control of an LXRE promoter. Activation of LXR by an agonist like GW3965 drives the expression of luciferase, and the resulting luminescence is proportional to the receptor's activity. Such assay kits are commercially available.[3]

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Plating:

-

Culture LXR reporter cells (e.g., HEK293 or HepG2 cells stably transfected with an LXRE-luciferase construct) in the recommended growth medium.

-

Plate the cells in a white, clear-bottom 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of GW3965 or test compounds in the appropriate cell culture medium.

-

Remove the growth medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Detection:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Remove the medium from the wells.

-

Lyse the cells and add the luciferase substrate according to the manufacturer's instructions (e.g., using a commercial kit like ONE-Glo™ or Bright-Glo™).

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to a control (e.g., vehicle-treated cells).

-

Plot the fold activation (or relative light units) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

-

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: LXR Binding Affinity Determined by Fluorescence Polarization

| Compound | Target | Tracer | IC50 (nM) |

| GW3965 | LXRα | This compound | Value to be determined experimentally |

| GW3965 | LXRβ | This compound | Value to be determined experimentally |

| Compound X | LXRα | This compound | Value to be determined experimentally |

| Compound Y | LXRβ | This compound | Value to be determined experimentally |

Table 2: LXR Transcriptional Activation Determined by Luciferase Reporter Assay

| Compound | Target | Cell Line | EC50 (nM) | Max Fold Activation |

| GW3965 | hLXRα | HEK293 | 190[2][4] | Value to be determined experimentally |

| GW3965 | hLXRβ | HEK293 | 30[2][4] | Value to be determined experimentally |

| Compound X | hLXRα | HEK293 | Value to be determined experimentally | Value to be determined experimentally |

| Compound Y | hLXRβ | HEK293 | Value to be determined experimentally | Value to be determined experimentally |

Conclusion

The use of this compound in conjunction with fluorescence polarization and luciferase reporter assays provides a robust framework for investigating LXR activation. These methods allow for the quantitative determination of ligand binding and the functional consequences of receptor activation in a cellular environment. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers in academic and industrial settings to explore the therapeutic potential of modulating LXR signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

FITC-GW3965: A Technical Guide to a Fluorescent LXRβ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

FITC-GW3965 is a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR), with a notable selectivity for the LXRβ isoform. This molecule is derived from the well-characterized LXR agonist, GW3965, through the covalent attachment of a fluorescein isothiocyanate (FITC) moiety. This conjugation imparts fluorescent properties to the potent LXR agonist, rendering this compound a valuable tool for a range of in vitro and cell-based assays. Its primary application lies in the study of LXRβ function, enabling researchers to investigate ligand-receptor interactions, screen for novel LXR modulators, and visualize the subcellular localization of the receptor. This technical guide provides a comprehensive overview of the basic properties, structure, and experimental applications of this compound.

Core Properties and Structure

This compound is structurally defined as a derivative of GW3965 where the trifluoromethyl group is substituted with an amide linkage to a fluorescein isothiocyanate (FITC) molecule.[1] This modification results in a molecule that retains the core pharmacophore of GW3965, responsible for LXR activation, while incorporating the fluorescent properties of FITC.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its constituent components is presented in the table below.

| Property | This compound | GW3965 (Parent Compound) | Fluorescein Isothiocyanate (FITC) |

| Molecular Formula | C₅₉H₅₆N₄O₉S | C₃₃H₃₁ClF₃NO₃ | C₂₁H₁₁NO₅S |

| Molecular Weight | 997.16 g/mol | 582.05 g/mol | 389.38 g/mol |

| CAS Number | 2374144-23-5 | 405911-09-3 | 3326-32-7 (Isomer I) |

| Appearance | Not specified (likely a colored solid) | Solid | Yellow/Orange Powder |

| Solubility | Not specified (likely soluble in DMSO) | Soluble in DMSO | Soluble in DMSO and DMF |

| Excitation Maximum (λex) | Inferred to be ~495 nm | N/A | ~495 nm |

| Emission Maximum (λem) | Inferred to be ~519 nm | N/A | ~519 nm |

| Quantum Yield (Φ) | Not specified | N/A | ~0.92 |

Biological Activity

The biological activity of this compound is primarily attributed to the GW3965 component, a potent and selective agonist for Liver X Receptors (LXRs).

| Target | Activity | Value (GW3965) |

| Human LXRα | Agonist | EC₅₀: 190 nM[2] |

| Human LXRβ | Agonist | EC₅₀: 30 nM[2] |

Mechanism of Action and Signaling Pathway

GW3965, and by extension this compound, exerts its biological effects by activating Liver X Receptors. LXRs are nuclear receptors that form heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this heterodimer undergoes a conformational change, leading to the recruitment of coactivators and subsequent binding to LXR Response Elements (LXREs) in the promoter regions of target genes. This process initiates the transcription of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation. Key target genes upregulated by LXR activation include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for reverse cholesterol transport, and sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of fatty acid synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound.

Proposed Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its described structure and general bioconjugation chemistry, a plausible synthetic route involves a two-step process: the synthesis of an amine-functionalized GW3965 precursor, followed by conjugation with FITC.

Step 1: Proposed Synthesis of an Amine-Functionalized GW3965 Analog

This proposed synthesis aims to introduce a primary amine for subsequent FITC labeling. The synthesis of GW3965 has been described through the parallel array synthesis of tertiary amines.[3][4][5][6] A modification to this synthesis could incorporate a protected amine functionality.

Materials:

-

Rink amide resin

-

Appropriate phenolic acid

-

3-Bromopropanol

-

Diphenylethylamine

-

A benzaldehyde derivative containing a protected amine (e.g., Boc-protected aminobenzaldehyde)

-

Reagents for Mitsunobu reaction

-

Reagents for reductive amination

-

Cleavage cocktail (e.g., trifluoroacetic acid-based)

-

Solvents (DMSO, etc.)

-

Standard purification supplies (e.g., HPLC)

Protocol:

-

Load the selected phenolic acid onto the Rink amide resin.

-

React the resin-bound phenol with 3-bromopropanol under Mitsunobu conditions to form the corresponding ether.

-

Displace the bromide with diphenylethylamine.

-

Perform a reductive amination with a Boc-protected aminobenzaldehyde derivative.

-

Cleave the molecule from the solid support and simultaneously deprotect the amine using a suitable cleavage cocktail.

-

Purify the resulting amine-functionalized GW3965 analog using reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.

Step 2: FITC Conjugation

This protocol describes the labeling of the amine-functionalized GW3965 with FITC.

Materials:

-

Amine-functionalized GW3965

-

Fluorescein isothiocyanate (FITC), isomer I

-

Anhydrous dimethyl sulfoxide (DMSO)

-

0.1 M sodium bicarbonate buffer (pH 9.0)

-

Tris buffer (10 mM, pH 8.0)

-

Purification supplies (e.g., preparative thin-layer chromatography or HPLC)

Protocol:

-

Dissolve the amine-functionalized GW3965 in anhydrous DMSO.

-

Separately, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

-

In a reaction vessel protected from light, combine the amine-functionalized GW3965 solution with the FITC solution. A molar excess of FITC (e.g., 1.5 to 5 equivalents) is typically used.

-

Add 0.1 M sodium bicarbonate buffer to the reaction mixture to achieve a final pH of approximately 9.0.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, while protected from light.

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, quench any unreacted FITC by adding a small amount of Tris buffer.

-

Purify the this compound conjugate from unreacted starting materials and byproducts using preparative thin-layer chromatography or reverse-phase HPLC.

-

Characterize the final product by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation and determine the concentration.

Fluorescence Polarization (FP) Competition Assay for LXRβ

This compound can be used as a fluorescent tracer in a fluorescence polarization competition assay to screen for and characterize unlabeled compounds that bind to LXRβ. The principle of this assay is that the large LXRβ protein tumbles slowly in solution, and when bound to the small this compound tracer, the tracer's tumbling is also slowed, resulting in a high fluorescence polarization value. When an unlabeled competitor compound displaces this compound from the receptor, the freed tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.

Materials:

-

Purified LXRβ ligand-binding domain (LBD) protein

-

This compound

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

Unlabeled competitor compounds

-

Black, low-volume 384-well microplates

-

A microplate reader equipped with fluorescence polarization optics (excitation ~485 nm, emission ~535 nm)

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of LXRβ-LBD in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare a stock solution of this compound in DMSO and then dilute it in assay buffer to a working concentration (typically 1-5 nM).

-

Prepare serial dilutions of unlabeled competitor compounds in DMSO, and then dilute them into the assay buffer.

-

-

Assay Setup:

-

In a 384-well plate, add a fixed volume of the LXRβ-LBD solution to each well (except for control wells for unbound tracer).

-

Add the serially diluted competitor compounds to the wells. Include a vehicle control (DMSO in assay buffer).

-

Add a fixed volume of the this compound working solution to all wells.

-

The final volume in each well should be consistent (e.g., 20 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization (in mP) versus the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of competitor that displaces 50% of the bound tracer) can be determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

-

Cell-Based LXRβ Reporter Assay

To confirm that this compound acts as an agonist in a cellular context, a luciferase reporter assay can be employed. This assay uses a cell line (e.g., HEK293 or HepG2) that is transiently or stably transfected with an LXRβ expression vector and a reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE).

Materials:

-

A suitable mammalian cell line (e.g., HEK293T)

-

Cell culture medium and supplements

-

An LXRβ expression plasmid

-

An LXRE-luciferase reporter plasmid

-

A control plasmid for normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

This compound and unlabeled GW3965 (as a positive control)

-

Luciferase assay reagent

-

A luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium until they reach the desired confluency for transfection.

-

Co-transfect the cells with the LXRβ expression plasmid, the LXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of this compound or GW3965. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the agonist concentration.

-

Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation

The following tables summarize the key quantitative data related to the biological activity of GW3965, the parent compound of this compound. Data for this compound itself is not widely available.

Table 1: In Vitro Activity of GW3965

| Assay Type | Target | Species | Value | Reference |

| Cell-based reporter gene assay | LXRα | Human | EC₅₀ = 190 nM | [2] |

| Cell-based reporter gene assay | LXRβ | Human | EC₅₀ = 30 nM | [2] |

| Cell-free ligand sensing assay | LXRα/SRC1 | Human | EC₅₀ = 125 nM | [4][5] |

Table 2: Photophysical Properties of FITC

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~519 nm | |

| Extinction Coefficient (ε) | ~75,000 M⁻¹cm⁻¹ | [7] |

| Quantum Yield (Φ) | ~0.92 | [7] |

Conclusion

This compound represents a powerful chemical probe for the study of Liver X Receptor β. By combining the potent and selective agonism of GW3965 with the fluorescent properties of FITC, this molecule enables a variety of sophisticated assays for investigating LXRβ biology and for the discovery of novel LXR modulators. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further characterization of the specific binding affinity and photophysical properties of the this compound conjugate would be beneficial for its broader application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Activation of LXRs using the synthetic agonist GW3965 represses the production of pro-inflammatory cytokines by murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Collection - Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Graph Attributes [web.mit.edu]

Visualizing Liver X Receptor Dynamics in Living Cells with FITC-GW3965: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liver X Receptors (LXRα, NR1H3 and LXRβ, NR1H2) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1] Dysregulation of LXR signaling is implicated in various metabolic and inflammatory diseases, making these receptors attractive therapeutic targets. Visualizing LXR in its native cellular environment is crucial for understanding its function and for the development of novel modulators. This technical guide provides a comprehensive overview of using FITC-GW3965, a fluorescently labeled synthetic LXR agonist, for the real-time visualization of LXR in living cells.

This compound: A Fluorescent Probe for LXR

This compound is a derivative of the potent and selective LXR agonist, GW3965, conjugated to fluorescein isothiocyanate (FITC). This fluorescent labeling allows for the direct visualization of the ligand's interaction with and localization within living cells, providing insights into the subcellular distribution of LXR.

Quantitative Data

The following table summarizes the key quantitative parameters of the parent compound, GW3965, which informs the use of its fluorescent derivative.

| Parameter | LXRα | LXRβ | Reference |

| EC50 | 190 nM | 30 nM | [2][3] |

| IC50 | 125 nM | - | [4] |

| Binding Affinity | -7.0 kcal/mol | -9.8 kcal/mol | [2] |

LXR Signaling Pathway

LXR activation by an agonist like GW3965 leads to a cascade of transcriptional events. Upon ligand binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. Key target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1), and lipid metabolism.

Caption: LXR signaling pathway activation by this compound.

Experimental Protocols

This section outlines a generalized protocol for visualizing LXR in living cells using this compound. Optimization for specific cell types and experimental conditions is recommended.

Cell Culture and Seeding

Objective: To prepare cells for live-cell imaging.

Methodology:

-

Culture cells of interest (e.g., macrophages, hepatocytes, or other cells endogenously expressing LXR) in appropriate growth medium.

-

Seed the cells onto glass-bottom dishes or chamber slides suitable for confocal microscopy.

-

Allow the cells to adhere and reach approximately 70-80% confluency before the experiment.

Labeling with this compound

Objective: To introduce the fluorescent probe to the cells for LXR visualization.

Methodology:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. A starting concentration range of 100-500 nM is recommended, which should be optimized based on signal intensity and potential cytotoxicity.

-

Remove the growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound containing medium to the cells.

-

Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.

Washing and Imaging Preparation

Objective: To remove unbound fluorescent probe and prepare the cells for microscopy.

Methodology:

-

After incubation, remove the labeling medium.

-

Wash the cells 2-3 times with pre-warmed, serum-free medium or PBS to remove any unbound this compound.

-

Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

Live-Cell Imaging using Confocal Microscopy

Objective: To visualize the subcellular localization of this compound bound to LXR.

Methodology:

-

Place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Use a 488 nm laser line for excitation of FITC.

-

Set the emission detection window to approximately 500-550 nm.

-

Adjust laser power, gain, and offset to obtain optimal signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images of the cells. Given that LXRα and LXRβ are predominantly nuclear receptors, the fluorescent signal is expected to accumulate in the nucleus.

-

For colocalization studies, a nuclear stain (e.g., Hoechst 33342) can be used.

Caption: Experimental workflow for LXR visualization.

Logical Relationship of Experimental Steps

The success of visualizing LXR with this compound relies on a logical sequence of steps, each with critical considerations.

Caption: Logical flow of the experimental process.

Conclusion

This compound provides a valuable tool for researchers to study the dynamic behavior of LXR in living cells. By following the outlined protocols and understanding the underlying signaling pathways, scientists and drug development professionals can gain deeper insights into LXR biology and accelerate the discovery of novel therapeutic agents targeting this important nuclear receptor. The provided quantitative data and experimental frameworks serve as a solid foundation for designing and executing successful live-cell imaging studies of LXR.

References

A Technical Guide to FITC-GW3965: From Discovery and Synthesis to Application in LXR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of FITC-GW3965, a fluorescently labeled synthetic agonist of the Liver X Receptor (LXR). We delve into the discovery of its parent compound, GW3965, detail the synthetic pathways for both GW3965 and its fluorescein isothiocyanate (FITC) conjugate, and present its application in studying LXR signaling. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this important research tool.

Introduction

The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] The discovery of synthetic LXR agonists has provided powerful tools to investigate the therapeutic potential of targeting these pathways for diseases such as atherosclerosis, diabetes, and neurodegenerative disorders.[2][3] GW3965 emerged in the early 2000s as a potent and selective non-steroidal LXR agonist, demonstrating significant anti-atherogenic activity in preclinical models.[4][5] To facilitate the study of its direct interactions with the LXR and to enable high-throughput screening of other potential LXR modulators, a fluorescently labeled version, this compound, was developed.[6] This guide serves as a central resource for researchers working with this compound.

Discovery and Pharmacological Profile of GW3965

GW3965 was identified through a parallel array synthesis of tertiary amines and was characterized as a potent and selective LXR agonist.[4] It activates both LXRα and LXRβ isoforms, which are critical in regulating lipid and cholesterol metabolism.[7]

Quantitative Data

The following table summarizes the key pharmacological parameters of GW3965.

| Parameter | Value | Target | Assay Type |

| EC50 | 190 nM | Human LXRα | Cell-based reporter gene assay |

| EC50 | 30 nM | Human LXRβ | Cell-based reporter gene assay |

| EC50 | 125 nM | Human LXRα | Cell-free ligand-sensing assay (SRC1 recruitment) |

Table 1: Pharmacological Profile of GW3965.[4][7][8]

Synthesis of GW3965 and this compound

The synthesis of this compound involves the initial synthesis of the parent compound, GW3965, followed by the conjugation of FITC.

Synthesis of GW3965

The chemical name for GW3965 is 3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenylacetic acid. Its synthesis is a multi-step process. While a detailed, step-by-step protocol from a single source is not publicly available, the synthesis can be conceptually broken down into the formation of key precursors and their subsequent coupling. The key precursors are 2-chloro-3-(trifluoromethyl)benzylamine and a derivative of 3-(3-hydroxypropoxy)phenylacetic acid.

Conceptual Synthesis Workflow for GW3965

Caption: Conceptual workflow for the synthesis of GW3965.

Synthesis of this compound

This compound is synthesized by conjugating fluorescein isothiocyanate (FITC) to an amino-functionalized derivative of GW3965. This is achieved by replacing the trifluoromethyl group on the benzyl ring of GW3965 with a group that can be converted to an amine, which then reacts with the isothiocyanate group of FITC to form a stable thiourea linkage.[6][9]

Experimental Protocol: FITC Conjugation to an Amino-Derivatized GW3965

-

Preparation of Amino-GW3965: A derivative of GW3965 is synthesized where the trifluoromethyl group is replaced with a nitro group. This nitro group is then reduced to an amine to provide the reactive site for FITC conjugation.

-

Dissolution of Reactants:

-

Dissolve the amino-GW3965 derivative in a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Dissolve FITC (Isomer I) in the same solvent.

-

-

Conjugation Reaction:

-

Add the FITC solution dropwise to the amino-GW3965 solution with gentle stirring. A molar excess of the amino-GW3965 is often used to ensure complete reaction of the FITC.

-

The reaction is typically carried out at room temperature in the dark for several hours to overnight. The pH of the reaction mixture should be maintained in the range of 8.5-9.5 for optimal reactivity of the isothiocyanate group with the primary amine. A non-nucleophilic base like triethylamine or diisopropylethylamine can be added to achieve the desired pH.

-

-

Purification:

-

The reaction mixture is purified using column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) to separate the this compound conjugate from unreacted starting materials and byproducts.

-

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

LXR Signaling Pathway

GW3965, and by extension this compound, exerts its biological effects by binding to and activating LXRs. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.

LXR Signaling Pathway Diagram

Caption: Simplified LXR signaling pathway activated by GW3965.

Experimental Applications and Protocols

This compound is a valuable tool for a variety of in vitro assays, most notably for fluorescence polarization-based competition assays to screen for and characterize other LXR ligands.

Fluorescence Polarization (FP) Competition Assay

This assay measures the displacement of this compound from the LXR ligand-binding domain (LBD) by a competing unlabeled ligand. The principle relies on the fact that the large LXR-LBD/FITC-GW3965 complex tumbles slowly in solution, resulting in a high fluorescence polarization value. When a competing ligand displaces the smaller this compound, it tumbles more rapidly, leading to a decrease in fluorescence polarization.

Experimental Protocol: LXR Fluorescence Polarization Competition Assay

-

Reagents and Buffers:

-

Purified LXR Ligand Binding Domain (LBD) protein.

-

This compound tracer.

-

Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4.

-

Test compounds (unlabeled potential LXR ligands) dissolved in DMSO.

-

-

Assay Procedure (384-well plate format):

-

To each well, add a solution of LXR-LBD and this compound in assay buffer. The final concentration of LXR-LBD should be at its Kd for this compound, and the this compound concentration should be low (e.g., 1-5 nM) to ensure a good signal-to-background ratio.

-

Add serial dilutions of the test compounds to the wells. Include control wells with DMSO only (for high polarization signal) and wells with a known potent unlabeled LXR agonist like GW3965 (for low polarization signal).

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium. Protect the plate from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for FITC (Excitation: ~485 nm, Emission: ~520 nm).

-

-

Data Analysis:

-

The fluorescence polarization values are plotted against the logarithm of the competitor concentration.

-

The data are fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

-

The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Fluorescence Polarization Competition Assay Workflow

References

- 1. biorxiv.org [biorxiv.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. LXR activation by GW3965 alters fat tissue distribution and adipose tissue inflammation in ob/ob female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of LXRs using the synthetic agonist GW3965 represses the production of pro-inflammatory cytokines by murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Exploring the Target Genes of the LXR Pathway Using FITC-GW3965: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Liver X Receptor (LXR) signaling pathway and methodologies for identifying its target genes, with a special focus on the potential application of the fluorescently labeled LXR agonist, FITC-GW3965. This document offers a comprehensive overview of the LXR pathway, detailed experimental protocols for key research techniques, and a summary of quantitative data on LXR target gene regulation by the well-characterized agonist, GW3965.

Introduction to the Liver X Receptor (LXR) Pathway

Liver X Receptors (LXRs), comprising LXRα (NR1H3) and LXRβ (NR1H2), are ligand-activated nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] LXRα is predominantly expressed in metabolic tissues such as the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed.[2] LXRs are activated by oxysterols, which are oxidized derivatives of cholesterol, and synthetic agonists like GW3965.[3][4] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of their target genes, thereby modulating their transcription.[5][6]

The LXR pathway is a critical regulator of reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[4][7] Key target genes in this pathway include the ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which mediate cholesterol efflux from cells, and Apolipoprotein E (ApoE).[7][8] LXRs also regulate fatty acid synthesis through the induction of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream targets, such as Fatty Acid Synthase (FASN).[2]

The LXR Signaling Pathway

The activation of the LXR pathway initiates a cascade of events leading to the transcriptional regulation of target genes. The following diagram illustrates the core signaling pathway.

This compound: A Fluorescent Probe for LXR Target Discovery

This compound is a fluorescently labeled version of the potent and selective LXR agonist, GW3965. The fluorescein isothiocyanate (FITC) fluorophore is attached to the GW3965 molecule, typically via an amide bond, creating a tool that allows for the direct visualization and tracking of the ligand's interaction with LXR. While the application of this compound for the direct identification of LXR target genes through techniques like fluorescent ChIP-seq is a promising approach, detailed and validated protocols for this specific application are not yet widely available in peer-reviewed literature.

The conceptual workflow for using a fluorescently-tagged ligand like this compound to identify LXR target genes would involve the following key steps:

Quantitative Data on LXR Target Gene Regulation by GW3965

The following tables summarize the quantitative effects of GW3965 on the expression of key LXR target genes in various experimental models.

Table 1: In Vitro Regulation of LXR Target Genes by GW3965

| Cell Type | Gene | Treatment | Fold Change vs. Control | Reference |

| Murine Peritoneal Macrophages | ABCA1 | 1 µM GW3965 | ~8-fold increase | [7] |

| Murine Peritoneal Macrophages | ABCG1 | 1 µM GW3965 | ~6-fold increase | [7] |

| Murine Peritoneal Macrophages | ApoE | 1 µM GW3965 | ~4-fold increase | [7] |

| Human Monocytes | CD82 | 1 µM GW3965 (24h) | Significant increase | [1] |

| Human Monocytes | CD226 | 1 µM GW3965 (24h) | Significant increase | [1] |

| Human Monocytes | CD244 | 1 µM GW3965 (24h) | Significant increase | [1] |

| Murine Bone Marrow-Derived Macrophages | Abca1 | GW3965 | Strong induction | [9] |

| Murine Bone Marrow-Derived Macrophages | Abcg1 | GW3965 | Strong induction | [9] |

| Murine Bone Marrow-Derived Macrophages | Srebf1 | GW3965 | Increased expression | [9] |

| Murine Bone Marrow-Derived Macrophages | Fasn | GW3965 | Increased expression | [9] |

Table 2: In Vivo Regulation of LXR Target Genes by GW3965

| Animal Model | Tissue | Gene | Treatment | Fold Change vs. Control | Reference |

| apoE-/- Mice | Small Intestine | ABCA1 | 10 mg/kg GW3965 (4 days) | ~10-fold increase | [7] |

| apoE-/- Mice | Small Intestine | ABCG1 | 10 mg/kg GW3965 (4 days) | ~8-fold increase | [7] |

| apoE-/- Mice | Aorta | ABCA1 | 10 mg/kg GW3965 (4 days) | ~2.5-fold increase | [7] |

| apoE-/- Mice | Aorta | ABCG1 | 10 mg/kg GW3965 (4 days) | ~2-fold increase | [7] |

| Sprague-Dawley Rats | Liver | CYP7A1 | 10 mg/kg GW3965 (4h) | Significant elevation | [10] |

| Wild-Type Mice | Liver | Repressed Genes | 40 mg/kg GW3965 | 8 out of 14 tested genes reduced | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and validate LXR target genes.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor. While a specific protocol for this compound is not established, the following is a general protocol for LXRα ChIP-seq.

Objective: To identify the genomic regions where LXRα binds.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (37%)

-

Glycine

-

Lysis Buffer (e.g., Farnham lysis buffer)

-

Chromatin Shearing Buffer

-

Sonicator (e.g., Bioruptor)

-

Anti-LXRα antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

NGS library preparation kit

Protocol:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA.

-

Quench the reaction with 0.125 M glycine for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse cells and isolate nuclei.

-

Resuspend nuclei in chromatin shearing buffer.

-

Shear chromatin to an average size of 200-600 bp using a sonicator.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-LXRα antibody.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Sequence the library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequence reads to the reference genome.

-

Use a peak-calling algorithm to identify regions of LXRα enrichment.

-

Perform motif analysis to confirm the presence of LXREs within the identified peaks.

-

Fluorescence Microscopy for Ligand Localization

Fluorescence microscopy can be used to visualize the subcellular localization of this compound.

Objective: To determine if this compound enters the cell and localizes to the nucleus where LXR resides.

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

This compound

-

Hoechst 33342 or DAPI (for nuclear staining)

-

Paraformaldehyde (PFA) for fixation

-

Mounting medium

-

Confocal or fluorescence microscope

Protocol:

-

Cell Culture and Treatment:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-